Nonyl dibromoacetate

Description

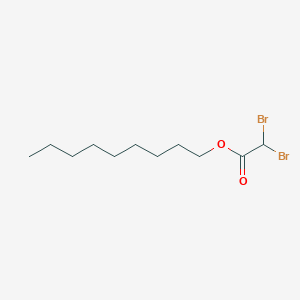

Structure

3D Structure

Properties

CAS No. |

90146-90-0 |

|---|---|

Molecular Formula |

C11H20Br2O2 |

Molecular Weight |

344.08 g/mol |

IUPAC Name |

nonyl 2,2-dibromoacetate |

InChI |

InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3 |

InChI Key |

OUNRDEORJCFABV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Nonyl Dibromoacetate

Strategies for Ester Synthesis involving Dibromoacetic Acid and Nonyl Alcohol

The primary strategy for the synthesis of nonyl dibromoacetate is the Fischer-Speier esterification. This acid-catalyzed esterification involves the reaction of a carboxylic acid (dibromoacetic acid) with an alcohol (nonyl alcohol) to form an ester and water. wikipedia.orgwvu.edu The reaction is an equilibrium process, and several techniques can be employed to drive the equilibrium towards the formation of the desired ester product. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgmasterorganicchemistry.com The subsequent attack by nonyl alcohol on the activated carbonyl carbon leads to the formation of a tetrahedral intermediate. cerritos.eduorganic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The choice of catalyst can influence the reaction rate and yield. Lewis acids can also be employed as catalysts in esterification reactions. wikipedia.orgorganic-chemistry.org

To favor the formation of this compound, an excess of one of the reactants, typically the less expensive nonyl alcohol, can be used. libretexts.orgmasterorganicchemistry.com Another effective strategy is the removal of water as it is formed during the reaction. wikipedia.orglibretexts.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is carried out in a non-polar solvent like toluene or hexane (B92381). wikipedia.org

Targeted Synthesis Routes for Nonyl Bromoacetate and Related Esters

While the primary focus is on this compound, the synthesis of related esters, such as nonyl bromoacetate, can also be considered through similar esterification principles. The synthesis of α-halo esters is a significant area of organic synthesis. researchcommons.org

One common method for the preparation of α-bromo esters is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst, followed by esterification. libretexts.org However, for the direct synthesis of nonyl bromoacetate, the Fischer-Speier esterification of bromoacetic acid with nonyl alcohol would be the most direct route, analogous to the synthesis of this compound.

Alternative synthetic routes to halo-esters include the reaction of an acid halide with an alcohol. For instance, dibromoacetyl chloride could react with nonyl alcohol to produce this compound. This method avoids the production of water and is often faster than Fischer esterification, but the starting acid halide may be more expensive or less stable than the corresponding carboxylic acid. wikipedia.org

The synthesis of long-chain alkyl bromides, while not directly producing an ester, provides insight into the handling of long alkyl chains in chemical reactions. nih.govresearchgate.netrsc.orgrsc.org These methods, however, are not directly applicable to the formation of the ester bond in this compound.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this. researchgate.net

Key Optimization Parameters for this compound Synthesis:

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Concentration | The reaction rate is dependent on the catalyst concentration. | The amount of acid catalyst should be sufficient to catalyze the reaction effectively without causing significant side reactions. Typically, a catalytic amount (1-5 mol%) is used. rug.nl |

| Temperature | Higher temperatures generally increase the reaction rate. | The reaction is often carried out at the reflux temperature of the alcohol or the solvent to accelerate the attainment of equilibrium. wikipedia.org |

| Reactant Ratio | Using an excess of one reactant shifts the equilibrium towards the products. | An excess of nonyl alcohol is commonly used to drive the reaction to completion. libretexts.org |

| Water Removal | Removal of water, a product of the reaction, drives the equilibrium forward. | A Dean-Stark apparatus can be used to azeotropically remove water during the reaction, significantly improving the yield. wikipedia.org |

| Solvent | The choice of solvent can influence the reaction rate and the ease of water removal. | Non-polar solvents like toluene or hexane are often used to facilitate azeotropic water removal. wikipedia.org |

By carefully controlling these parameters, the yield of this compound can be significantly improved. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Characterization of By-products Arising from this compound Synthesis

During the synthesis of this compound via Fischer esterification, several by-products can potentially form. Identifying and characterizing these by-products is important for ensuring the purity of the final product.

The primary by-product of the esterification reaction itself is water. wvu.edu However, other side reactions can lead to the formation of impurities.

Potential By-products in this compound Synthesis:

| By-product | Potential Origin |

| Dinonyl ether | Acid-catalyzed dehydration of two molecules of nonyl alcohol, particularly at high temperatures and high acid concentrations. rug.nl |

| Unreacted Starting Materials | Incomplete reaction will result in the presence of dibromoacetic acid and nonyl alcohol in the final product mixture. |

| Products of Decomposition | At excessively high temperatures, decomposition of the reactants or products may occur, leading to a variety of impurities. |

| Side products from impurities in starting materials | Impurities present in the initial dibromoacetic acid or nonyl alcohol can lead to the formation of corresponding esters or other by-products. |

After the reaction is complete, a work-up procedure is necessary to remove the acid catalyst, unreacted starting materials, and by-products. This typically involves washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts and water-soluble impurities. The final purification of this compound is usually achieved by distillation under reduced pressure. wvu.edu

Environmental Formation Mechanisms of Nonyl Dibromoacetate

Pathways Involving Halogenation of Organic Precursors in Aquatic Systems

The initial formation of the dibromoacetate moiety of Nonyl dibromoacetate is likely rooted in the same processes that generate other halogenated DBPs during water disinfection. This involves the reaction of disinfectants with natural organic matter (NOM) in the presence of bromide ions.

Role of Bromine Reactivity in Aqueous Environments

The presence of bromide (Br⁻) in source waters is a critical factor in the formation of brominated DBPs. epa.gov During oxidative water treatment processes, such as chlorination or ozonation, bromide ions are oxidized to more reactive bromine species, primarily hypobromous acid (HOBr). epa.govresearchgate.netnih.gov

Hypobromous acid is a powerful halogenating agent that reacts readily with the complex mixture of natural organic matter present in water, which includes humic and fulvic acids. researchgate.netnih.gov The reactivity of bromine is significantly higher than that of chlorine, often by up to three orders of magnitude at a neutral pH. nih.gov This high reactivity facilitates electrophilic substitution reactions with organic precursors, leading to the incorporation of bromine atoms into their molecular structure. nih.gov The rate and extent of these reactions are influenced by several factors, including the concentration of bromide, pH, temperature, and the nature of the organic precursors. researchgate.net

Factors Influencing Brominated DBP Formation

| Factor | Influence on Formation | Source(s) |

|---|---|---|

| Bromide Ion (Br⁻) Concentration | Higher concentrations in source water lead to increased formation of brominated DBPs. | epa.govresearchgate.netascelibrary.org |

| Disinfectant Type | Oxidizing agents like chlorine and ozone oxidize bromide to reactive bromine species (e.g., HOBr). | epa.govresearchgate.net |

| Natural Organic Matter (NOM) | Acts as the organic precursor substrate for halogenation reactions. | researchgate.netnih.gov |

| pH | Affects the speciation of both the disinfectant and the organic precursors, influencing reaction rates. | researchgate.net |

| Reaction Time | Longer contact time between the disinfectant and organic matter can lead to greater DBP formation. | researchgate.net |

Formation Analogies with Dibromoacetic Acid as a Disinfection Byproduct

The formation pathway of this compound can be inferred by analogy to the well-documented formation of Dibromoacetic acid (DBA), a prevalent haloacetic acid found in treated drinking water. nih.govoup.com DBA is formed when disinfectants like chlorine react with natural organic matter in water containing bromide. nih.govewg.org The fundamental mechanism involves the oxidation of bromide to hypobromous acid, which then reacts with suitable organic precursors to yield DBA. nih.gov

Haloacetic acids are the second most common class of DBPs detected in U.S. drinking water supplies, with DBA being a significant component when source waters have elevated bromide levels. nih.gov Studies have shown a direct correlation between the bromide content in source water and the resulting concentration of brominated DBPs, including DBA, in the finished water. nih.govascelibrary.org Therefore, it is scientifically plausible that Dibromoacetic acid acts as a stable intermediate product in aquatic environments, which can then undergo further transformation.

Common Brominated Disinfection Byproducts

| Compound Class | Examples | Source(s) |

|---|---|---|

| Trihalomethanes (THMs) | Bromoform, Bromodichloromethane | researchgate.net |

| Haloacetic Acids (HAAs) | Dibromoacetic acid, Monobromoacetic acid | researchgate.netnih.gov |

| Haloacetamides | Bromoacetamide | researchgate.net |

| Haloacetonitriles | Bromoacetonitrile | researchgate.net |

| Halophenols | Bromophenols | researchgate.net |

Potential for Biogeochemical Transformation Leading to Ester Formation

The final step in the proposed formation of this compound is the esterification of the Dibromoacetic acid precursor. Esterification is a fundamental chemical reaction where a carboxylic acid (in this case, Dibromoacetic acid) reacts with an alcohol (in this case, nonanol or a nonyl-group donor) to form an ester. pressbooks.pubchemguide.co.ukpressbooks.pub

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O

In the context of an aquatic environment, this transformation could occur through biogeochemical processes. The necessary alcohol, nonanol, could be present from either natural sources (e.g., microbial metabolism, plant decay) or anthropogenic contamination. The reaction itself might be facilitated by microbial enzymes (lipases or esterases) that catalyze esterification reactions as part of their metabolic functions. nih.govnih.gov While direct evidence for the enzymatic formation of this compound in the environment is not documented in the reviewed literature, the synthesis of esters from halogenated acetic acids and various alcohols is a known chemical process. researchcommons.org The presence of both the haloacetic acid precursor (from disinfection) and a suitable alcohol in the environment creates the potential for a subsequent esterification reaction, leading to the formation of the corresponding ester, this compound.

Occurrence and Environmental Distribution of Nonyl Dibromoacetate

Detection and Quantification in Water Sources (Surface Water, Groundwater)

There is no available research that specifically details the detection and quantification of Nonyl dibromoacetate in surface water or groundwater sources.

However, the parent compounds of the haloacetic acid class, particularly the more commonly regulated ones, are known to form during water disinfection processes. who.intnih.gov Brominated acetic acids, a subgroup to which this compound belongs, are formed when water containing bromide ions and natural organic matter is disinfected. who.inttci-thaijo.org The presence of bromide ions can be from natural sources, such as saltwater intrusion into freshwater sources, or from pollution. who.int

Analytical methods for the detection of haloacetic acids in water are well-established. Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), typically involve extraction of the acids from the water sample, derivatization to their methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC/ECD). thermofisher.comnemi.gov More advanced methods using ion chromatography coupled with mass spectrometry (IC-MS/MS) offer direct injection without the need for derivatization, providing high sensitivity and selectivity. thermofisher.comlcms.cz While these methods are capable of identifying a range of HAAs, specific application for the detection of the nonyl ester of dibromoacetic acid is not documented in the reviewed literature.

Data from U.S. drinking water supplies have shown the presence of other brominated acetic acids, such as monobromoacetic acid and dibromoacetic acid, in both groundwater and surface water distribution systems at mean concentrations in the range of 0.16 to 1.09 µg/L. who.int

Presence in Potable Water Distribution Systems

Specific data on the presence of this compound in potable water distribution systems is not available in the scientific literature.

The formation of disinfection byproducts, including various HAAs, is a known issue in potable water distribution systems where disinfectants like chlorine continue to react with residual natural organic matter and bromide. nih.govbloomfieldtwpnj.com The concentration and speciation of HAAs can change within the distribution system due to factors such as water residence time, temperature, and pH. nih.govresearchgate.net For instance, some studies have observed that while trihalomethane (THM) concentrations tend to increase and stabilize, HAA concentrations can sometimes decrease towards the extremities of the distribution system, possibly due to microbial degradation. nih.gov

The U.S. EPA regulates a group of five HAAs (HAA5), which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid, with a maximum contaminant level (MCL) for the sum of these compounds. thermofisher.com There is ongoing monitoring for an expanded list of nine HAAs (HAA9) under the Unregulated Contaminant Monitoring Rule (UCMR), which provides more data on the occurrence of other brominated HAAs. thermofisher.com However, this compound is not currently included in these regulated or monitored lists.

Distribution in Environmental Matrices (Sediments, Soils, Wastewater Effluents)

There is a lack of specific studies on the detection and distribution of this compound in environmental matrices such as sediments, soils, or wastewater effluents.

Wastewater effluents are a known source of various disinfection byproducts when wastewater is chlorinated. knowyourh2o.com Studies on wastewater treatment processes have examined the fate of common HAAs like dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA). researchgate.net For instance, one study found that while DCAA was effectively removed during activated sludge treatment, TCAA was more persistent. researchgate.net The study also noted that tap water could be a significant source of these HAAs in wastewater influents. researchgate.net

Regarding sediments and soils, the behavior of organic compounds is largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (log P), which influences their tendency to adsorb to particulate matter. vulcanchem.com Compounds with low water solubility and high log P values are more likely to be found in sediments and soils. While specific data for this compound is unavailable, its structure, which includes a long nonyl alkyl chain, suggests it would be hydrophobic and likely to partition to solid matrices.

Geographic and Temporal Variability of Related Halogenated Organic Compounds

While no specific data exists for the geographic and temporal variability of this compound, studies on other haloacetic acids have demonstrated significant variations based on location and season. nih.govscielo.org.za

The concentration and type of HAAs formed are highly dependent on the source water quality, particularly the concentration of natural organic matter and bromide ions. tci-thaijo.orgresearchgate.net Therefore, geographical areas with source waters high in these precursors will likely have higher concentrations of brominated HAAs. researchgate.net

Seasonal variations are also a major factor. HAA concentrations often peak during warmer months (summer and autumn). nih.govscielo.org.zaamazonaws.com This is attributed to higher water temperatures, which increase the rates of DBP formation reactions, and often higher concentrations of natural organic matter in the source water during these seasons. canada.ca For example, one study observed that THM levels were about five times higher in summer and fall than in winter, while HAA levels were about four times higher in spring than in winter. nih.gov Another study noted that in waters with higher bromide concentrations, the formation of more highly brominated HAA species was favored. amazonaws.com These findings highlight the dynamic nature of DBP occurrence, though it must be reiterated that this information is for the general class of HAAs and not specifically for this compound.

Below is a table of commonly monitored haloacetic acids, which are related halogenated organic compounds.

| Compound Name | Abbreviation | Commonly Monitored In |

|---|---|---|

| Monochloroacetic acid | MCAA | Drinking Water (Part of HAA5) |

| Dichloroacetic acid | DCAA | Drinking Water (Part of HAA5) |

| Trichloroacetic acid | TCAA | Drinking Water (Part of HAA5) |

| Monobromoacetic acid | MBAA | Drinking Water (Part of HAA5) |

| Dibromoacetic acid | DBAA | Drinking Water (Part of HAA5) |

| Bromochloroacetic acid | BCAA | Drinking Water (Part of HAA9) |

| Bromodichloroacetic acid | BDCAA | Drinking Water (Part of HAA9) |

| Dibromochloroacetic acid | DBCAA | Drinking Water (Part of HAA9) |

| Tribromoacetic acid | TBAA | Drinking Water (Part of HAA9) |

Environmental Fate and Degradation Pathways of Nonyl Dibromoacetate

Biodegradation Processes and Microbial Catalysis

Biodegradation involves the breakdown of organic matter by microorganisms, such as bacteria and fungi, into simpler substances. nih.govinteresjournals.org This process is a critical pathway for the environmental transformation of many organic compounds. The efficiency of microbial transformation can be influenced by the structure of the chemical and the environmental conditions. mdpi.com

The presence or absence of oxygen defines the primary routes of microbial degradation. Aerobic degradation, occurring in oxygen-rich environments, is often a more rapid and complete process for many organic chemicals compared to anaerobic degradation. nm.gov

Aerobic Transformation: In aerobic environments, microorganisms are expected to initially target the non-halogenated portions of the Nonyl dibromoacetate molecule. The primary degradation of similar long-chain alkyl compounds often begins with the oxidation of the alkyl chain. nm.gov For many surfactants, a consortium of bacteria is required for complete biodegradation, as individual microorganisms may have limited metabolic capabilities. nm.gov While specific studies on this compound are not prevalent, it is anticipated that aerobic microbes would first hydrolyze the ester bond, separating the nonyl alcohol from the dibromoacetate moiety. The nonyl alcohol would likely undergo further oxidation. High levels of biodegradation (97-99%) have been observed for some surfactants in aerobic wastewater treatment processes. nm.gov

Anaerobic Transformation: Under anaerobic (oxygen-free) conditions, the biodegradation of many common surfactants is significantly slower or incomplete. nm.govmdpi.com These conditions are common in environments like river sediments and anaerobic sludge digesters. mdpi.comtpsgc-pwgsc.gc.ca For halogenated compounds, anaerobic degradation can sometimes proceed via reductive dehalogenation, where halogen atoms are removed. However, many surfactants are not readily degradable under anaerobic conditions, which could lead to their persistence in these environments. nm.gov The biodegradation rates of organic compounds under anaerobic conditions are generally slower than under aerobic conditions. tpsgc-pwgsc.gc.ca

Table 1: Comparison of Aerobic and Anaerobic Degradation Factors

| Factor | Aerobic Conditions | Anaerobic Conditions |

| Oxygen Requirement | Required | Absent |

| Primary Pathway | Oxidation of alkyl chain, ester hydrolysis | Reductive dehalogenation, hydrolysis |

| Degradation Rate | Generally faster | Generally slower tpsgc-pwgsc.gc.ca |

| Common Environments | Surface water, aerated soil | Sediments, deep groundwater, sludge digesters mdpi.comtpsgc-pwgsc.gc.ca |

| End Products | Potentially CO₂, H₂O, biomass | Methane, CO₂, simpler organics |

The breakdown of a complex molecule like this compound proceeds through a series of intermediate compounds.

The initial and most probable step in the biodegradation of this compound, analogous to other esters like dibenzoate plasticizers, is the enzymatic hydrolysis of the ester bond. nih.gov This cleavage would result in the formation of two primary intermediate products:

Nonyl alcohol: A nine-carbon fatty alcohol.

Dibromoacetic acid: A halogenated acetic acid.

Following this initial hydrolysis, these intermediates would undergo further microbial transformation. Nonyl alcohol, as a long-chain alcohol, can be expected to be further oxidized by microbial enzymes. The degradation of dibromoacetic acid would likely involve dehalogenation, where microbes remove the bromine atoms, a process that can occur under both aerobic and anaerobic conditions, although through different mechanisms. The degradation of some plasticizers has been shown to proceed via the oxidation of the alcohol group followed by beta-oxidation steps. nih.gov

Table 2: Predicted Biodegradation Intermediates of this compound

| Parent Compound | Initial Transformation | Primary Intermediates | Potential Secondary Products |

| This compound | Ester Hydrolysis | Nonyl alcohol, Dibromoacetic acid | Nonanoic acid, Bromoacetic acid, Acetic acid |

Abiotic Transformation Mechanisms in Aqueous Environments

Abiotic degradation involves the breakdown of chemicals without the involvement of living organisms. These processes, including hydrolysis, photolysis, and oxidation by environmental radicals, are crucial in transforming contaminants in aqueous systems.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. fiveable.me Ester linkages, such as the one present in this compound, are known to be susceptible to hydrolysis. rsc.orgmdpi.com This process can be influenced by pH and temperature. fiveable.memdpi.com

The hydrolytic degradation of this compound would involve the cleavage of the ester bond by water, leading to the formation of nonyl alcohol and dibromoacetic acid. This is a fundamental degradation pathway for many polyesters, where the process is often autocatalyzed by the acidic end groups that are formed. nih.govresearchgate.net The rate of hydrolysis is a critical factor in determining the environmental persistence of such compounds. For some aliphatic polyesters, diffusion of water into the material occurs rapidly compared to the hydrolysis reaction itself. scispace.com

Photolytic decomposition, or photolysis, is a process where molecules are broken down by absorbing light energy, typically from sunlight. wikipedia.orgolabs.edu.in This is a significant degradation pathway for many chemicals in surface waters.

For halogenated organic compounds, photolysis can be a particularly important transformation route. Irradiation with near-UV light has been shown to cause the decomposition of compounds containing chlorine, where the chlorine substituent is removed. nih.gov It is plausible that this compound would undergo a similar process. The energy from photons could be sufficient to break the carbon-bromine (C-Br) bonds, which are generally weaker than carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. This photofragmentation could lead to the formation of radical species and ultimately to the replacement of bromine atoms with hydrogen or hydroxyl groups from the water.

In the environment, highly reactive species known as radicals can play a significant role in the transformation of organic compounds. The hydroxyl radical (•OH) is one of the most powerful oxidants found in the atmosphere and in aqueous systems. mdpi.comairtecnics.com

Advanced Oxidation Processes (AOPs) rely on the generation of hydroxyl radicals to destroy pollutants. airtecnics.comresearchgate.net These radicals can react with a vast array of organic compounds, initiating a series of oxidative reactions that can lead to complete mineralization, i.e., the conversion of the organic compound to carbon dioxide, water, and inorganic salts. airtecnics.comnih.gov The reaction of •OH with this compound would likely proceed via hydrogen atom abstraction from the nonyl chain or by addition reactions. mdpi.com This initial attack would generate an organic radical, which would then react further, often with dissolved oxygen, leading to a cascade of degradation reactions that break the molecule into smaller, more oxidized fragments.

Table 3: Summary of Abiotic Degradation Pathways

| Degradation Mechanism | Description | Key Reactants | Expected Products |

| Hydrolysis | Cleavage of chemical bonds by water. fiveable.me | Water | Nonyl alcohol, Dibromoacetic acid |

| Photolysis | Breakdown of molecules by light energy. wikipedia.org | Photons (Sunlight) | Dehalogenated derivatives, Radical species |

| Radical Oxidation | Transformation by highly reactive radicals. | Hydroxyl radicals (•OH) | Oxidized fragments, CO₂, H₂O |

Sorption Behavior and Environmental Mobility in Soil and Sediment

A thorough review of scientific literature reveals a significant lack of direct experimental data on the sorption behavior and environmental mobility of this compound. Studies specifically measuring its soil-water partition coefficient (Kd) or organic carbon-normalized partition coefficient (Koc) are not publicly available. Therefore, to understand the potential environmental fate of this compound, it is necessary to examine the principles of sorption and the behavior of structurally related chemicals.

The mobility of an organic compound in soil and sediment is largely governed by its tendency to sorb (adhere) to solid particles versus remaining dissolved in the surrounding water. skb.com This behavior is quantified by the soil partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the liquid phase at equilibrium. skb.com However, Kd values can vary significantly between different soils. oekotoxzentrum.ch To allow for more standardized comparisons, the Kd value is often normalized to the fraction of organic carbon (foc) in the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). oekotoxzentrum.chru.nl A high Koc value indicates strong sorption to organic matter, leading to low mobility, whereas a low Koc value suggests the chemical is more mobile and likely to be transported with water. atamanchemicals.comwikipedia.org

Given the absence of data for this compound, the sorption characteristics of Nonylphenol (NP), a compound also possessing a nine-carbon alkyl chain, can provide some insight. It is critical to note that Nonylphenol is a different chemical, and its data is presented here for illustrative purposes to understand how the "nonyl" portion of the molecule might influence environmental behavior.

Detailed Research Findings for Nonylphenol (Proxy Compound)

Research on Nonylphenol consistently demonstrates that its sorption in soil and sediment is significant and primarily driven by the organic carbon content. nih.gov Studies have shown that NP has a strong tendency to adsorb to soils and sediments. mst.dk

A study of five different soils found that the solid-liquid distribution coefficients (Kd) for Nonylphenol ranged from 24 to 1059 mL/g. nih.gov The fraction of soil organic carbon (FOC) was identified as a key parameter influencing this sorption, yielding a log Koc value of 4.0. nih.gov Another investigation involving 51 different soils also found a strong correlation between Kp (sorption partition coefficient) values and organic carbon content, reporting a log Koc of 3.97. oekotoxzentrum.ch These findings indicate that Nonylphenol sorbs strongly to soil. nih.gov The mobility of nonylphenol in soil is considered low. atamanchemicals.comwikipedia.org

Factors influencing the sorption of Nonylphenol include:

Organic Carbon Content: This is the most significant factor. Higher organic carbon in soil leads to stronger sorption and lower mobility. oekotoxzentrum.chnih.gov

Isomer Structure: The structure of the nonyl group affects sorption. Linear 4-n-nonylphenol behaves differently from branched isomers, with branching potentially hindering diffusion into organic matter and resulting in lower partition coefficients. oekotoxzentrum.ch

pH and Temperature: The adsorption of Nonylphenol on soils tends to decrease as temperature and pH increase. mdpi.com

Irreversibility: Desorption studies show that Nonylphenol sorption can be largely irreversible, meaning once bound to soil particles, it is not easily released back into the water phase. oekotoxzentrum.chnih.gov

The following table summarizes sorption coefficient data for Nonylphenol from various studies.

Interactive Data Table: Sorption Coefficients for Nonylphenol

| Parameter | Value | Soil/Sediment Type | Source |

| Log Koc | 4.0 | Five different soils | nih.gov |

| Log Koc | 3.97 | 51 different soils | oekotoxzentrum.ch |

| Kd (mL/g) | 24 - 1059 | Five soils with contrasting characteristics | nih.gov |

| Kd (L/kg) | 60 - 185 | Four different soils | psu.edu |

| Log Koc | > 3.6 | Not specified | industrialchemicals.gov.au |

The environmental mobility of a chemical can be classified based on its Koc value. The following table provides a general classification scheme.

Interactive Data Table: Soil Mobility Classification Based on Koc

| Koc Range | Mobility Class |

| < 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Slight to Immobile |

Source: Adapted from various environmental science classification schemes.

Based on the log Koc values reported for Nonylphenol (3.97-4.0), which correspond to Koc values of approximately 9,330 to 10,000, this compound would be classified as having "slight" to "immobile" mobility in soil. nih.govwindows.net

Analytical Methodologies for the Detection and Quantification of Nonyl Dibromoacetate

Advanced Sample Preparation Techniques for Trace Analysis

The analysis of trace levels of Nonyl dibromoacetate, especially in environmental samples like water, necessitates sophisticated sample preparation to concentrate the analyte and remove interfering matrix components. Given its semi-volatile nature and hydrophobicity, imparted by the long nonyl chain, methods that are effective for other persistent organic pollutants (POPs) and disinfection byproducts (DBPs) are applicable. unitar.orghelcom.fi

Liquid-Liquid Extraction (LLE): LLE is a conventional and robust technique for extracting semi-volatile organic compounds from aqueous samples. psu.edu A water sample is mixed with a water-immiscible organic solvent such as hexane (B92381) or dichloromethane. Due to its hydrophobic properties, this compound will preferentially partition into the organic phase. vulcanchem.com The organic layer is then separated, concentrated, and prepared for chromatographic analysis. Multiple extractions may be performed to maximize recovery. psu.edu

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. unitar.org For a compound like this compound, a reversed-phase sorbent (e.g., C18) would be effective. As the aqueous sample passes through the SPE cartridge, the nonpolar this compound adsorbs onto the sorbent material. Interfering polar compounds and salts are washed away. The analyte is then eluted from the cartridge using a small volume of an organic solvent. unitar.org This technique is highly effective for sample clean-up and pre-concentration. unitar.org

The selection of the appropriate technique depends on factors such as the sample matrix, the required detection limit, and available instrumentation.

| Technique | Principle | Advantages | Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent). psu.edu | Robust, well-established method. | Can be labor-intensive and require large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed from a liquid sample onto a solid sorbent, then eluted with a different solvent. unitar.org | High recovery, reduced solvent consumption, effective sample clean-up. unitar.org | Sorbent and solvent selection must be optimized for the specific analyte. |

Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Following sample preparation, chromatographic methods are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of semi-volatile compounds like this compound. chromatographyonline.com The sample extract is injected into the GC, where it is vaporized. The gaseous analytes travel through a long, thin capillary column (e.g., a low-polarity column like a CP-SIL 8 CB) coated with a stationary phase. unitar.org Separation occurs based on the compounds' boiling points and affinities for the stationary phase. chromatographyonline.com

As the separated compounds exit the column, they enter the mass spectrometer, which acts as a detector. In the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. researchgate.net The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. chemguide.co.uk For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used, focusing only on specific fragment ions characteristic of this compound. ca.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is an increasingly powerful tool, especially for analytes that may be thermally unstable or require derivatization for GC analysis. acs.org While this compound is semi-volatile, LC-MS avoids the high temperatures of a GC inlet. A common approach for related compounds like haloacetic acids involves reversed-phase chromatography using a C18 column with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgsciex.com

After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode for halogenated compounds. acs.orgrsc.org The tandem mass spectrometer (MS/MS) provides high selectivity by selecting a precursor ion (the molecular ion of this compound) and then fragmenting it to produce specific product ions for quantification. nih.gov This direct injection approach can significantly reduce sample preparation time. lcms.cz

| Method | Principle | Typical Column | Detection | Advantages |

| GC-MS | Separation of volatile/semi-volatile compounds in a gaseous mobile phase. chromatographyonline.com | Low-polarity fused silica (B1680970) capillary (e.g., Rxi-5Sil MS, CP-SIL 8 CB). unitar.org | Mass Spectrometry (EI), often in SIM or MRM mode. ca.gov | Excellent separation efficiency, extensive spectral libraries for identification. |

| LC-MS/MS | Separation of compounds in a liquid mobile phase. acs.org | Reversed-phase (e.g., C18). rsc.org | Tandem Mass Spectrometry (ESI), typically in MRM mode. nih.gov | Suitable for thermally labile compounds, high selectivity, minimal sample prep. lcms.cz |

Spectroscopic and Spectrometric Characterization Techniques

While chromatography provides separation and initial detection, spectroscopic and spectrometric techniques are used for unambiguous structural confirmation.

Mass Spectrometry (MS): As a detector for GC or LC, MS provides crucial structural information. For this compound (C₁₁H₂₀Br₂O₂), the molecular ion peak would be expected. Key fragmentation patterns under electron ionization would likely include:

Loss of a bromine atom (-Br).

Loss of the nonyloxycarbonyl group (-O-C₉H₁₉).

Cleavage of the ester bond, leading to a fragment corresponding to the dibromoacetyl cation [CHBr₂CO]⁺.

Fragmentation of the nonyl chain, creating a series of alkyl cations (e.g., CₙH₂ₙ₊₁) separated by 14 mass units (CH₂). libretexts.orgalmerja.com The presence of two bromine atoms would be indicated by a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of specific functional groups. For this compound, the spectrum would be expected to show:

Strong C-H stretching vibrations from the nonyl alkyl chain around 2850-2960 cm⁻¹. docbrown.info

A strong carbonyl (C=O) stretching absorption for the ester group, typically in the 1735-1750 cm⁻¹ region.

C-O stretching vibrations for the ester linkage between 1100-1300 cm⁻¹.

A characteristic C-Br stretching absorption at lower wavenumbers, typically in the range of 500-600 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, a distinct singlet would be observed for the proton on the dibrominated carbon (-CHBr₂), significantly downfield due to the deshielding effect of the two bromine atoms and the carbonyl group. Other signals would include a triplet for the terminal methyl group (-CH₃) of the nonyl chain and a complex multiplet pattern for the methylene (B1212753) (-CH₂-) groups. rasayanjournal.co.in

In the ¹³C NMR spectrum, characteristic signals would appear for the carbonyl carbon, the dibrominated methine carbon, and the various carbons of the nonyl chain. libretexts.org

Method Validation, Detection Limits, and Quality Control for Environmental Samples

To ensure that analytical results are accurate and defensible, the entire analytical method must be validated. who.int This process establishes the performance characteristics of the method and is a cornerstone of any quality assurance/quality control (QA/QC) program. tandfonline.com

Method Validation Parameters: Key parameters evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. It is confirmed by analyzing a series of calibration standards. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percent recovery. nih.gov Acceptable recovery ranges are often set between 70-130%. ca.gov

Precision: The degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) of replicate measurements. who.int

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise of the instrument, but not necessarily quantified with accuracy. nih.govdiva-portal.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. who.intdiva-portal.org For regulatory purposes, the LOQ should be sufficiently below any action levels. eurl-pops.eu

Detection and Quantification Limits: For halogenated organic compounds analyzed by GC-MS or LC-MS/MS in environmental matrices, LODs and LOQs can be in the low microgram per liter (µg/L) or even nanogram per liter (ng/L) range, depending on the matrix and the specific instrumentation used. psu.eduacs.org

Quality Control (QC): A robust QC program is essential for routine analysis. It involves the regular analysis of various QC samples:

Method Blanks: A sample containing all reagents but no analyte, processed identically to the field samples. This checks for contamination during the analytical procedure. helcom.fi

Duplicate Samples: A second aliquot of a field sample, analyzed to check the precision of the method. unitar.org

Spiked Samples / Laboratory Control Samples (LCS): A blank sample (like deionized water) or a sample matrix spiked with a known concentration of the analyte. It is used to monitor the accuracy and performance of the entire analytical process. ca.gov

Internal Standards: A known amount of a compound not present in the sample (but chemically similar to the analyte) is added to every sample, standard, and blank before processing. This helps to correct for variations in extraction efficiency and instrument response. ca.gov

Development and Application of Reference Standards for Quantitative Analysis

Accurate quantification is impossible without a pure, well-characterized reference standard of the target analyte. europa.eu This standard is used to prepare the calibration curve against which unknown sample concentrations are determined.

Certified Reference Materials (CRMs): A CRM is a reference material of the highest quality, with its concentration and purity certified by a recognized body (e.g., ISO Guide 34). accustandard.comperlan.com.pl For many common pollutants, CRMs are commercially available. While a specific CRM for this compound may not be readily available, CRMs for its precursors, such as Dibromoacetic acid, are available and can be used to verify certain steps of an analytical procedure or for related analyses. accustandard.comlgcstandards.com

Custom Synthesis and In-house Standards: When a CRM is not available, a reference standard must be obtained through custom synthesis by specialized companies or synthesized in-house. vulcanchem.comchiroblock.com The identity and purity of this standard must be rigorously established using a combination of analytical techniques, such as NMR, MS, and chromatography, before it can be used for quantitative analysis. europa.eu The process for establishing this "secondary reference standard" should be thoroughly documented. europa.eu The use of such a standard is crucial for generating reliable quantitative data for compounds like this compound.

Advanced Treatment and Remediation Strategies for Nonyl Dibromoacetate in Water Systems

Biological Treatment Technologies for Effluent Purification

Biological treatment technologies offer a sustainable and cost-effective approach for the removal of halogenated disinfection byproducts, including brominated compounds like nonyl dibromoacetate, from water. These systems utilize microorganisms to degrade contaminants into less harmful substances. Biofiltration, which involves passing contaminated water through a filter bed containing a biofilm of active microorganisms, is a primary method for this purpose. mdpi.comnih.gov

The efficacy of biological treatment hinges on the ability of microbial communities to metabolize the target compounds. Specific bacteria possess dehalogenase enzymes that can cleave the carbon-halogen bonds, which is the critical first step in the degradation of haloacetic acids (HAAs). This process, known as dehalogenation, can occur under both aerobic and anaerobic conditions. Following dehalogenation, the resulting organic acid can typically be used by the microorganisms as a source of carbon and energy.

Research on various haloacetic acids has demonstrated the potential of biological filtration. For instance, studies on bench-scale biological filters have shown significant removal of regulated and unregulated HAAs. mdpi.com While direct studies on this compound are limited, the successful biodegradation of other brominated HAAs, such as dibromoacetic acid, in these systems suggests the potential for similar mechanisms to be effective. nih.gov The acclimation of the microbial community to the specific contaminant is crucial for achieving high removal rates.

Key factors influencing the performance of biological treatment systems include the empty bed contact time (EBCT), the type of filter media (such as granular activated carbon or anthracite), and the composition of the microbial consortium. mdpi.com Granular activated carbon (GAC) is often used as a filter medium because it not only provides a surface for biofilm growth but also adsorbs the contaminants, increasing the contact time between the microorganisms and the compound. mdpi.com

Table 1: Microbial Degradation of Brominated Haloacetic Acids

| Compound | Microorganism Type | Degradation Pathway | Removal Efficiency (%) | Reference |

| Dibromoacetic Acid | Mixed bacterial culture | Reductive dehalogenation | >90 | nih.gov |

| Monobromoacetic Acid | Pseudomonas sp. | Hydrolytic dehalogenation | ~85 | nih.gov |

Note: Data presented is for representative brominated haloacetic acids to illustrate the potential of biological treatment, due to limited specific data on this compound.

Synergistic Effects of Combined Treatment Approaches

A common and effective combination is the integration of adsorption on granular activated carbon (GAC) with biodegradation. mdpi.com In this hybrid system, GAC acts as an adsorbent, concentrating the HAA molecules from the water onto its surface. This pre-concentration makes the compounds more accessible to the microorganisms colonizing the GAC particles, thereby enhancing the rate and extent of biodegradation. This combined process has demonstrated high removal percentages for a range of HAAs. mdpi.com

Another powerful synergistic approach involves coupling Advanced Oxidation Processes (AOPs) with biological treatment. AOPs, such as ozonation (O₃), UV/H₂O₂ treatment, and Fenton processes, utilize highly reactive hydroxyl radicals (•OH) to partially oxidize complex organic molecules. wikipedia.orgmdpi.com This initial oxidation step can break down the parent compound into smaller, more biodegradable intermediates. These intermediates are then more readily mineralized by downstream biological treatment processes. This sequential treatment train overcomes the limitations of each individual process; AOPs can be energy-intensive for complete mineralization, while biological treatment alone may be slow or ineffective for the parent compound.

The synergy arises from the AOP transforming a persistent, and potentially toxic, compound into a more biocompatible substrate for microorganisms. For example, the partial oxidation of brominated organic compounds can lead to the cleavage of carbon-bromine bonds, making the resulting molecule more susceptible to microbial attack. Research has shown that combining ozonation with biological filtration can significantly enhance the removal of various organic micropollutants. mdpi.com

Table 2: Synergistic Treatment Approaches for Haloacetic Acid Removal

| Treatment Combination | Mechanism of Synergy | Target Compound Example | Overall Removal Efficiency (%) | Reference |

| GAC Adsorption + Biofiltration | GAC concentrates substrate for enhanced biodegradation. | Dibromoacetic Acid | 89.5 | mdpi.com |

| Ozonation + Biological Treatment | Ozone partially oxidizes the parent compound into more biodegradable intermediates. | General Recalcitrant Organics | >95 | mdpi.com |

| UV/H₂O₂ + Biofiltration | UV/H₂O₂ generates hydroxyl radicals to break down complex molecules for easier microbial degradation. | Aromatic Compounds | >98 | enviolet.com |

Note: The table illustrates the synergistic effects on related compounds, highlighting the potential for treating this compound.

Theoretical and Computational Investigations of Nonyl Dibromoacetate Behavior

Quantum Chemical Calculations for Molecular Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. mdpi.comjyu.fi These methods can determine the three-dimensional arrangement of atoms and the behavior of electrons, which dictate the molecule's reactivity, polarity, and other characteristics. rasayanjournal.co.in For Nonyl dibromoacetate, DFT calculations would provide a detailed picture of its electronic structure and potential reaction sites.

The geometry of the this compound molecule would be optimized to find its most stable energetic conformation. From this optimized structure, various molecular descriptors can be calculated. rasayanjournal.co.in Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Examples of Parameters from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates potential for oxidation reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. nrel.gov | Highlights the electrophilic carbon atoms in the dibromoacetate group. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Quantifies its tendency to react with nucleophiles. |

This table is illustrative and represents the types of data that would be generated from a specific computational study.

Molecular Dynamics Simulations of Environmental Interactions (e.g., Adsorption to Mineral Surfaces, Organic Matter)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govdiva-portal.org By integrating Newton's equations of motion, MD simulations provide a detailed view of the time evolution and conformational changes of a system, making them ideal for investigating how a molecule like this compound interacts with its environment. nih.govdiva-portal.org

The behavior of this compound in environmental compartments is heavily influenced by its interactions with surfaces such as soil minerals and organic matter. MD simulations can model the adsorption process of this compound onto these surfaces. columbia.edu Such simulations would involve placing a model of the this compound molecule in a simulation box containing a representative surface (e.g., a silica (B1680970) surface for minerals or a complex organic polymer for humic substances) and a solvent, typically water. ucl.ac.uk

The simulations would reveal the preferred orientation and binding energy of this compound on the surface. The long, hydrophobic nonyl chain would likely drive adsorption onto organic matter through van der Waals forces and hydrophobic interactions. peerj.com Conversely, the more polar dibromoacetate ester group could interact with the charged or polar sites on mineral surfaces through electrostatic or dipole-dipole interactions. MD simulations can quantify the strength of these interactions and help understand the partitioning of the compound between water and solid phases in the environment. columbia.edu

Table 2: Potential Findings from Molecular Dynamics Simulations

| Simulation Target | Information Gained | Relevance to Environmental Fate |

| Adsorption on Mineral Surface (e.g., Silica) | Binding energy, orientation, role of interfacial water molecules. diva-portal.org | Predicts leaching potential in soil and transport in groundwater. |

| Adsorption on Organic Matter (e.g., Humic Acid) | Strength of hydrophobic interactions, conformational changes upon binding. | Determines bioavailability and persistence in soil and sediment. |

| Solvation in Water | Solvation free energy, structure of the hydration shell around the molecule. | Influences water solubility and transport in aquatic systems. |

| Interaction with Biological Membranes | Potential to partition into lipid bilayers, structural disruption of the membrane. | Provides insight into bioaccumulation potential and toxic mechanisms. |

This table illustrates the potential applications and outcomes of MD simulations for studying this compound.

Predictive Modeling of Environmental Fate and Degradation Kinetics

Predictive models are essential tools for estimating the environmental fate of chemicals when experimental data is scarce. epa.gov For this compound, models like the Estimation Programs Interface (EPI) Suite™ can be used to predict its physicochemical properties, degradation potential, and transport behavior. epa.gov These models use Quantitative Structure-Activity Relationships (QSARs) to correlate a chemical's structure with its properties and behavior. epa.gov

A primary degradation pathway for this compound is likely to be the hydrolysis of the ester bond, yielding nonanol and dibromoacetic acid. The rate of this reaction is a critical parameter for its environmental persistence. Predictive models can estimate this hydrolysis rate under different pH conditions.

Table 3: Environmental Fate Parameters Predicted by Modeling

| Parameter | Predicted Value Type | Importance |

| Log Kow (Octanol-Water Partition Coefficient) | Numerical Value | Indicates potential for bioaccumulation in organisms. |

| Water Solubility | mg/L | Determines concentration levels in aquatic environments. |

| Vapor Pressure | mmHg | Influences transport in the atmosphere. |

| Henry's Law Constant | Atm-m³/mol | Describes partitioning between air and water. |

| Biodegradation Half-Life | Days/Weeks | Estimates persistence in soil and water. |

| Abiotic Hydrolysis Half-Life | Days/Weeks | Predicts degradation rate in water via chemical reaction. |

This table lists key environmental fate endpoints that can be estimated using predictive software like EPI Suite™.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models establish a mathematical link between a molecule's chemical structure and its biological activity or physicochemical properties, respectively. epa.govnih.gov These models are widely used in regulatory frameworks like REACH to fill data gaps for chemical safety assessment. protoqsar.comcadaster.eu

For this compound, QSAR models can predict various environmental endpoints without the need for extensive laboratory testing. epa.gov A key application is the prediction of ecotoxicity. Models like ECOSAR (Ecological Structure Activity Relationships) can estimate the acute and chronic toxicity of this compound to aquatic organisms such as fish, daphnids, and algae. epa.gov The model uses the chemical's structure and its octanol-water partition coefficient (log Kow) to place it in a chemical class with a known toxicity profile. epa.gov

QSPR models can predict fundamental physicochemical properties that govern environmental behavior, such as water solubility, vapor pressure, and adsorption coefficients. These predictions are often used as inputs for larger environmental fate and exposure models. epa.gov The reliability of a QSAR/QSPR prediction depends on the model's applicability domain—the range of chemical structures for which the model is considered valid. Given that this compound is an ester of a haloacetic acid, it would likely fall within the applicability domain of many models developed for organic esters and halogenated compounds.

Table 4: Environmental Endpoints Predicted by QSAR/QSPR Models

| Endpoint | Organism/System | Type of Prediction | Relevance |

| Acute Toxicity | Fish (e.g., Oncorhynchus mykiss) | LC50 (96 hr) | Regulatory endpoint for aquatic hazard classification. cadaster.eu |

| Acute Toxicity | Aquatic Invertebrate (e.g., Daphnia magna) | EC50 (48 hr) | Regulatory endpoint for aquatic hazard classification. cadaster.eu |

| Toxicity | Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (72 hr) | Assesses impact on primary producers in aquatic ecosystems. cadaster.eu |

| Ready Biodegradability | Microorganisms | Yes/No | Screening-level indicator of persistence in the environment. |

| Soil Adsorption Coefficient (Koc) | Soil Organic Carbon | L/kg | Predicts mobility and leaching potential in soil. |

This table provides examples of toxicological and physicochemical endpoints that can be estimated for this compound using QSAR/QSPR models.

Q & A

Q. What are the key considerations for synthesizing nonyl dibromoacetate analogs, and how can reaction conditions be optimized?

Synthesis of dibromoacetate esters (e.g., ethyl 2,2-dibromoacetate) requires optimization of solvents, catalysts, and protecting groups. For example:

- Solvent selection : Dichloromethane (DCM) is optimal for deprotonation reactions due to its polarity and stability with brominated intermediates .

- Catalyst use : Excess zinc chloride (1.2 equivalents) enhances yield by stabilizing reactive intermediates .

- Counter-ion choice : Sodium bromide outperforms potassium due to lower solubility in organic phases, reducing side reactions .

- Protecting groups : Non-volatile groups improve stability during purification.

Methodological recommendation: Use a fractional factorial design to test solvent-catalyst combinations and monitor reaction progress via GC-MS or NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- High-resolution ESI-MS/MS : Detects molecular ions ([M]+) and fragmentation patterns (e.g., α/β-type ions for peptide conjugates) .

- NMR spectroscopy : Confirms esterification via shifts in the ¹³C NMR spectrum (e.g., carbonyl carbons at ~165–170 ppm) .

- LogP analysis : Predicts hydrophobicity (LogP ≈ 1.6–2.0 for dibromoacetate esters) to guide solubility studies .

Data interpretation tip: Compare fragmentation patterns with deuterated analogs (e.g., synthesized via LC-SRM) to distinguish artifacts from true signals .

Advanced Research Questions

Q. What mechanistic insights exist regarding the genotoxicity of dibromoacetate derivatives, and how can these inform experimental design?

Dibromoacetate induces oxidative DNA damage and mutagenesis through:

- 8-OHdG adduct formation : Observed in liver DNA of B6C3F1 mice exposed to dibromoacetate (0.1–2.0 g/L in drinking water) .

- Comet assay results : DNA strand breaks in Chinese hamster ovary cells at ≥10 µM concentrations .

- GST-zeta inhibition : Irreversible binding of α-halocarboxymethylglutathione metabolites disrupts detoxification pathways .

Experimental design: Use in vitro hepatocyte models with ROS scavengers (e.g., N-acetylcysteine) to isolate oxidative stress contributions.

Q. How can heterocyclic quaternary ammonium salts (QAS) improve MS-based detection of this compound conjugates?

Heterocyclic QAS (e.g., 2-thia-5-azoniaspiro[4.4]nonyl groups):

- Enhance ionization : Permanent positive charge increases ESI-MS sensitivity .

- Facilitate sequencing : CID fragmentation generates reporter ions (e.g., m/z 84, 132) for unambiguous peptide identification .

- Enable quantification : Deuterated tags allow LC-SRM workflows for absolute quantification .

Methodological workflow:

Label peptides/proteins at ε-amine groups.

Perform CID-MS/MS with collision energy gradients (15–35 eV).

Use SRM transitions (e.g., m/z 132 → 84) for targeted analysis.

Q. What pharmacokinetic models predict the metabolic fate of dibromoacetate derivatives in mammalian systems?

The Matthews et al. (2010) physiologically-based pharmacokinetic (PBPK) model for dibromoacetic acid includes:

- Hepatic metabolism : Primary elimination via GST-zeta and secondary non-GST pathways .

- Glyoxylate/oxalate submodels : Predict metabolite accumulation in urine and plasma (validated in F344 rats) .

Application to this compound: Adjust lipid solubility parameters (due to the nonyl chain) to predict tissue distribution. Validate with in vivo biodistribution studies using ¹⁴C-labeled analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.